3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
CAS No.: 1185302-77-5
Cat. No.: VC2982150
Molecular Formula: C11H20ClN3O
Molecular Weight: 245.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185302-77-5 |
---|---|
Molecular Formula | C11H20ClN3O |
Molecular Weight | 245.75 g/mol |
IUPAC Name | 3-(2-methylpropyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Standard InChI | InChI=1S/C11H19N3O.ClH/c1-8(2)6-10-13-11(15-14-10)9-4-3-5-12-7-9;/h8-9,12H,3-7H2,1-2H3;1H |
Standard InChI Key | DUQKNTQHRKQHRO-UHFFFAOYSA-N |
SMILES | CC(C)CC1=NOC(=N1)C2CCCNC2.Cl |
Canonical SMILES | CC(C)CC1=NOC(=N1)C2CCCNC2.Cl |
Introduction
Chemical Identity and Structure
3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride features a unique molecular architecture consisting of a 1,2,4-oxadiazole ring substituted with an isobutyl group at position 3 and a piperidine ring at position 5. The 1,2,4-oxadiazole core is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms at positions 1, 2, and 4. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form.
Chemical Identifiers
The compound is identified through various chemical parameters and registry numbers as presented in Table 1, which provides essential reference information for researchers.
Table 1: Chemical Identifiers of 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Parameter | Value |
---|---|
CAS Numbers | 1185302-77-5, 915921-88-9 |
Molecular Formula | C₁₁H₂₀ClN₃O |
Molecular Weight | 245.75 g/mol |
SMILES | CC(C)Cc1nc(on1)C2CCCNC2 |
InChI | InChI=1S/C11H19N3O/c1-8(2)6-10-13-11(15-14-10)9-4-3-5-12-7-9/h8-9,12H,3-7H2,1-2H3 |
InChIKey | APINFVMTWMDIIJ-UHFFFAOYSA-N |
Synonyms | Piperidine, 3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) |
The compound is registered under two different CAS numbers in chemical databases, reflecting slight variations in registration protocols while representing the same chemical entity . The molecular formula C₁₁H₂₀ClN₃O indicates the presence of 11 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom, with a resulting molecular weight of 245.75 g/mol .
Physical and Chemical Properties
Understanding the physicochemical properties of this compound is crucial for predicting its behavior in various experimental conditions and potential applications. Table 2 summarizes these properties.
Table 2: Physical and Chemical Properties of 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Property | Value |
---|---|
Physical Form | Solid |
Flash Point | 154.3±30.7 °C |
Boiling Point | 331.5±52.0 °C at 760 mmHg |
Polarizability | 23.0±0.5 10⁻²⁴cm³ |
Density | 1.0±0.1 g/cm³ |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
LogP | 1.34 |
Rotatable Bonds | 3 |
Recommended Storage | -4°C (1-2 weeks), -20°C (1-2 years) |
The compound exists as a solid at room temperature with a relatively high boiling point of approximately 331.5°C at standard pressure . The LogP value of 1.34 indicates moderate lipophilicity, which may influence its membrane permeability and potential biological activity . The presence of three rotatable bonds contributes to its conformational flexibility, which could impact receptor interactions in biological systems .
Structural Significance and Relationships
The 1,2,4-oxadiazole ring system found in the title compound is of considerable interest in medicinal chemistry due to its presence in numerous bioactive molecules. The oxadiazole nucleus has emerged as a pharmacophoric scaffold in various compounds exhibiting significant biological activities.
Related Compounds
Several structurally related compounds have been reported in the literature, providing context for understanding the potential properties and applications of 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride:
-
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine - A closely related analog containing an isopropyl group instead of the isobutyl moiety .
-
(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate - A derivative featuring a phenyl substituent at position 3 of the oxadiazole ring and a tert-butoxycarbonyl protecting group on the piperidine nitrogen .
-
Various 1,2,4-oxadiazole benzoic acid derivatives described in patent literature, which exhibit structural similarities to the target compound but contain different substituent patterns .
The crystal structure of (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate has been reported, providing insights into the potential three-dimensional arrangement of atoms in similar oxadiazole-piperidine systems. This structure featured two independent molecules in the asymmetric unit with varying degrees of coplanarity between the phenyl ring and the 1,2,4-oxadiazole ring (19.9° in one molecule and 7.3° in the other) .
Parameter | Information |
---|---|
Hazard Class | IRRITANT |
GHS Pictograms | GHS07 |
Signal Word | Warning |
H-codes | H315, H317, H319, H303, H313, H333 |
P-codes | P261, P264, P272, P280, P302+P352, P305+P351+P338 |
Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1 |
Storage Class | 11 - Combustible Solids |
WGK Germany | WGK 3 |
The compound is classified as an irritant with potential hazards including skin irritation (H315), allergic skin reaction (H317), and serious eye irritation (H319) . Additional hazard statements indicate it may be harmful if swallowed (H303), in contact with skin (H313), or if inhaled (H333) .
The discontinued status across multiple suppliers suggests a potential decrease in research interest or the development of alternative compounds with more favorable properties. For researchers requiring this specific compound, custom synthesis services may be the most viable option.
Analytical Considerations
For researchers working with 3-(3-Isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, understanding its analytical properties is essential for identification and purity assessment. While specific analytical data for this compound is limited in the available literature, general approaches for similar heterocyclic compounds can be applied.
Spectroscopic Analysis
Characterization of oxadiazole compounds typically involves:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass spectrometry for molecular weight verification
-
Infrared spectroscopy for functional group identification
-
UV-visible spectroscopy for chromophore analysis
For related oxadiazole compounds, distinctive IR absorption bands for the oxadiazole ring system and NMR signals characteristic of the heterocyclic protons can serve as identification markers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume